tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate
Overview
Description
This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . It’s used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of this compound involves an iodolactamization as a key step, demonstrating the versatility of tert-butyl carbamates in complex molecular syntheses. Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .Molecular Structure Analysis
The molecular formula of this compound is CHNO with an average mass of 236.310 Da and a monoisotopic mass of 236.152481 Da .Chemical Reactions Analysis
Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 105-108 °C (lit.) . The molecular weight of the compound is 117.15 .Scientific Research Applications
Drug Development
This compound is an intermediate in the synthesis of various biologically active compounds, such as osimertinib (AZD9291) . Osimertinib is used in the treatment of non-small cell lung cancer and has shown efficacy against certain mutations in cancer cells.
Organic Synthesis
It serves as a building block in organic synthesis, particularly in the preparation of N-Boc-protected anilines . This is crucial for synthesizing complex organic molecules while protecting the amine group during reaction sequences.
Polymer Chemistry
In polymer chemistry, it’s used to modify the rate of vulcanization of rubber as an intermediate in the preparation of sulfenamides like N-tert-butyl-2-benzothiazylsulfenamide . These compounds are essential as rubber accelerators.
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[2-amino-4-(dimethylsulfamoyl)anilino]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O4S/c1-15(2,3)23-14(20)18-9-8-17-13-7-6-11(10-12(13)16)24(21,22)19(4)5/h6-7,10,17H,8-9,16H2,1-5H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCXWXCRLSPFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.